Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-
Description
Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- (IUPAC name) is a Schiff base derived from the condensation of 4-methoxyaniline and 4-(trifluoromethyl)benzaldehyde. Its molecular formula is C₁₅H₁₂F₃NO, with a molecular weight of 279.26 g/mol. The structure features a methoxy (-OCH₃) group on the aniline ring and a trifluoromethyl (-CF₃) group on the benzaldehyde-derived aromatic ring. This compound is of interest in materials science and pharmaceuticals due to its electronic properties, influenced by the electron-withdrawing -CF₃ group and electron-donating -OCH₃ .
Properties
CAS No. |
144465-76-9 |
|---|---|
Molecular Formula |
C15H12F3NO |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-10H,1H3 |
InChI Key |
PCPNWEZCMFPNNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The target compound, Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- , is a Schiff base formed through the condensation of 4-methoxyaniline and 4-(trifluoromethyl)benzaldehyde . The synthesis involves two core steps:
- Preparation of 4-(Trifluoromethyl)benzaldehyde
- Schiff Base Formation and Purification
Key Challenges and Considerations
- Aldehyde Synthesis : Efficient introduction of the trifluoromethyl group to the benzaldehyde core.
- Condensation Conditions : Optimization of solvent, catalyst, and temperature to maximize yield and selectivity.
- Purity Control : Removal of byproducts and unreacted starting materials.
Preparation of 4-(Trifluoromethyl)benzaldehyde
Synthetic Routes
Route A: Palladium-Catalyzed Formylation
| Parameter | Details |
|---|---|
| Substrate | 4-Iodobenzotrifluoride |
| Catalyst | Pd(OAc)₂ with Fe₃O₄-SiO₂ support |
| Reagents | HCOOH, Et₃N, toluene |
| Conditions | 80°C, sealed tube, 3–5 hours |
| Yield | 77% (after chromatography) |
| Purity | >95% (GC/HPLC) |
Mechanism :
- Oxidative Addition : Pd(0) → Pd(II) with aryl iodide.
- CO Insertion : Formic acid acts as CO source.
- Reductive Elimination : Forms aldehyde.
Route B: Trifluoromethylation of Formylbenzene
| Parameter | Details |
|---|---|
| Substrate | 4-Formylphenylboronic acid |
| Reagents | CF₃I, Cu catalyst |
| Conditions | 100°C, inert atmosphere |
| Yield | 60–70% (reported in patents) |
| Purity | Requires distillation or chromatography |
Limitations :
- Lower yields compared to Route A.
- Requires expensive CF₃I.
Schiff Base Formation
Condensation of 4-Methoxyaniline and 4-(Trifluoromethyl)benzaldehyde
General Procedure
- Reactants :
- 4-Methoxyaniline : 1 equivalent
- 4-(Trifluoromethyl)benzaldehyde : 1 equivalent
- Solvent : Ethanol/methanol (polar aprotic or protic solvents).
- Catalyst : Acetic acid or HCl gas (optional).
- Conditions : Reflux for 1–4 hours.
- Workup :
- Cool to room temperature.
- Filter precipitated Schiff base.
- Recrystallize (e.g., methanol/water).
Optimized Conditions
| Parameter | Details |
|---|---|
| Solvent | Methanol + Acetic Acid (1:1 v/v) |
| Temperature | Reflux (60–65°C) |
| Time | 2–3 hours |
| Yield | 65–85% (crude), 95–99% (pure) |
| Purity Check | HPLC (Area >99%), NMR (no residual aldehyde peaks) |
Critical Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may reduce reaction efficiency.
- Acid Catalysis : Accelerates imine formation but risks side reactions.
Purification and Characterization
Recrystallization
| Parameter | Details |
|---|---|
| Solvent System | Methanol/water (4:1 v/v) or ethanol/water |
| Temperature | 10–20°C (slow cooling to induce crystallization) |
| Yield | 70–90% (depending on starting purity) |
Chromatography
| Parameter | Details |
|---|---|
| Column | Silica gel (petroleum ether/ethyl acetate, 8:1 v/v) |
| Eluent | Gradual increase in ethyl acetate content |
| Detection | UV (254 nm) or TLC (aluminum oxide plates) |
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 153–174°C (reported for analogs) | DSC |
| ¹H NMR | δ 10.2 (s, 1H, aldehyde), δ 7.8–7.4 (m, aromatic protons) | CDCl₃, 400 MHz |
| HRMS | [M+H]⁺: 283.04 (calculated), 283.04 (observed) | TOF-ESI |
Comparative Analysis of Methods
Summary of Key Findings
- Aldehyde Synthesis : Palladium-catalyzed formylation (Route A) is superior to trifluoromethylation (Route B) in yield and cost.
- Schiff Base Formation : Ethanol/acetic acid reflux provides optimal yields (65–85%) with minimal byproducts.
- Purification : Recrystallization from methanol/water is preferred for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemical Synthesis:
- Building Block for Organic Compounds: The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in materials science and organic synthesis.
2. Biological Activity:
- Anticancer Research: Studies have indicated that derivatives of this compound exhibit potential anticancer activity by interacting with specific biological targets such as enzymes and receptors. This interaction can lead to the development of novel therapeutic agents.
- Antimicrobial Properties: Research is ongoing to explore its antimicrobial effects, which could lead to new treatments for infections.
3. Pharmaceutical Applications:
- Drug Development: The compound is being investigated for its role as a pharmacophore in drug design, particularly in developing drugs targeting specific diseases. Its structural features may enhance binding affinity to biological targets.
- Chiral Synthesis: The compound can be utilized in synthesizing chiral drugs, which are crucial for developing effective pharmaceuticals with reduced side effects. For example, it has been linked to the synthesis of (R,R)-formoterol, a long-acting beta-agonist used in asthma treatment .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Benzylidene-4-methoxyaniline | Structure | Lacks trifluoromethyl group; simpler structure |
| 4-Methoxy-N-(phenylmethylene)-Benzenamine | Structure | Does not contain trifluoromethyl; similar reactivity |
| 4-Methoxy-N-[trifluoromethylphenyl]methylene-Benzenamine | Structure | Enhanced electronic properties due to trifluoromethyl group |
Case Studies
Case Study 1: Anticancer Activity
Research conducted on the derivatives of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- has shown promising results against various cancer cell lines. In vitro studies demonstrated that specific modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares key structural features, substituents, and molecular properties of the target compound with analogs:
Physicochemical Properties
- Boiling Point : The simpler analog, Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4), has a calculated boiling point of 677.16 K . The trifluoromethyl derivative likely has a higher boiling point due to increased molecular weight and polarity.
- LogP : The nitro analog (C₁₄H₁₂N₂O₃) has a higher logP (~2.5) compared to the fluoro analog (~2.1), reflecting differences in hydrophobicity .
- 3D Structure : The nitro analog exhibits a planar geometry with intramolecular hydrogen bonding between the imine nitrogen and nitro oxygen, as shown in 3D structural analyses .
Key Research Findings
Nitro vs. Trifluoromethyl : Nitro-substituted analogs exhibit higher reactivity in electrophilic substitutions but lower thermal stability than -CF₃ derivatives .
Fluorine Substitution: The fluoro analog (C₁₄H₁₂FNO) demonstrates enhanced antibacterial activity, attributed to fluorine's electronegativity and small atomic radius .
Biological Activity
Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- (commonly referred to as 4-methoxy-N-benzylidene-p-anisidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C14H13F3N
- Molecular Weight : 253.26 g/mol
- CAS Number : 783-08-4
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Several studies have highlighted the anticancer properties of 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-:
- Mechanism of Action :
- In vitro Studies :
- Synergistic Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Anticancer | Induction of apoptosis | 1.0 | |
| Microtubule Assembly | Inhibition | 20.0 | |
| Synergistic Effects | Enhanced efficacy with other drugs | Varies |
Case Study 1: Antitumor Activity in Animal Models
In a controlled study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways associated with proliferation and survival.
Case Study 2: Cytotoxicity Profile
A cytotoxicity assay conducted on various human cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Research Findings
Recent studies have further elucidated the pharmacological profile of this compound:
- Trifluoromethyl Group Influence : The presence of the trifluoromethyl group has been linked to enhanced lipophilicity and bioavailability, which may contribute to the compound's potent biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features that enhance biological activity, suggesting modifications could lead to even more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
